molecular formula C26H27N3O3 B10862892 2-[1-(3-cycloheptyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione

2-[1-(3-cycloheptyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B10862892
M. Wt: 429.5 g/mol
InChI Key: ZURSVTIXXIQYIY-UHFFFAOYSA-N
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Description

2-[1-(3-CYCLOHEPTYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a quinazolinone and isoindole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-CYCLOHEPTYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the condensation of 2-cyanomethylbenzoic acid with anthranilic acids . This reaction is carried out under controlled conditions to ensure the formation of the desired quinazolinone structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-CYCLOHEPTYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various quinazolinone and isoindole derivatives, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 2-[1-(3-CYCLOHEPTYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-CYCLOHEPTYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)PROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its specific structural features, including the cycloheptyl group and the combination of quinazolinone and isoindole moieties

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

2-[1-(3-cycloheptyl-4-oxoquinazolin-2-yl)propyl]isoindole-1,3-dione

InChI

InChI=1S/C26H27N3O3/c1-2-22(29-24(30)18-13-7-8-14-19(18)25(29)31)23-27-21-16-10-9-15-20(21)26(32)28(23)17-11-5-3-4-6-12-17/h7-10,13-17,22H,2-6,11-12H2,1H3

InChI Key

ZURSVTIXXIQYIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC2=CC=CC=C2C(=O)N1C3CCCCCC3)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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